molecular formula C17H17N3O2S B5718401 2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

2-anilino-6,6-dimethyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No. B5718401
M. Wt: 327.4 g/mol
InChI Key: CVLPOZVXCAYPIX-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-anilino-6,6-dimethyl derivatives involves obtaining 2-substituted 3-amino-5,6-dihydro-8H-pyrano[4′,3′:4,5]-thieno[2,3-d]pyrimidin-4(3H)-ones, which can be converted by deamination to the corresponding dihydropyranothieno-3H-pyrimidinones (Mkrtchyan & Noravyan, 2006). Also, these compounds can be synthesized by condensation reactions involving aromatic aldehydes and ketones under specific conditions (Elmuradov et al., 2011).

Molecular Structure Analysis

The molecular structure of these derivatives showcases a unique arrangement of atoms that contribute to their distinctive properties. The structure has been analyzed through various methods such as X-ray crystallography, providing insights into their three-dimensional conformations and bonding arrangements (Bozorov et al., 2010).

Chemical Reactions and Properties

These compounds engage in various chemical reactions, including condensation with aromatic aldehydes and furfural, under alkaline conditions. Their reactivity is influenced by the nature of substituents and reaction conditions, leading to diverse derivatives with different properties (Mkrtchyan, Noravyan, & Petrosyan, 2002).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior under different conditions. These properties are determined by the molecular structure and functional groups present in the compound (Dabaeva, Noravyan, & Enokyan, 1995).

Chemical Properties Analysis

The chemical properties, including acidity, basicity, reactivity with different chemical agents, and stability, define the range of applications and the reactivity profile of these compounds. Understanding these properties is essential for predicting their behavior in chemical processes and potential applications (Elmuradov et al., 2011).

properties

IUPAC Name

5-anilino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-17(2)8-11-12(9-22-17)23-15-13(11)14(21)19-16(20-15)18-10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVLPOZVXCAYPIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(CO1)SC3=C2C(=O)NC(=N3)NC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6,6-dimethyl-2-(phenylamino)-5,6-dihydro-3H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4(8H)-one

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